Adenylylselenate can be synthesized enzymatically or chemically. It is often derived from adenosine 5'-phosphosulfate through specific enzymatic reactions that involve selenium-containing substrates. Its presence has been noted in certain microorganisms and plants, where it may serve as an intermediate in sulfur metabolism.
Adenylylselenate belongs to the class of organoselenium compounds and is categorized under nucleotide derivatives due to its adenosine component. Its classification highlights its functional roles in biochemical processes, particularly those involving selenium.
The synthesis of adenylylselenate can be achieved through several methods:
The enzymatic synthesis often utilizes recombinant DNA technology to produce enzymes like adenylyl-sulfate kinase from microbial sources, which can then be purified and used for the conversion process. The reaction conditions must be meticulously controlled to ensure maximum yield and purity of the final product.
Adenylylselenate is structurally similar to adenylylsulfate, featuring an adenosine moiety linked to a selenate group instead of a sulfate group. The molecular formula can be represented as C10H12N5O6Se.
Adenylylselenate participates in various biochemical reactions, primarily in sulfur metabolism pathways. It can undergo reduction reactions similar to those of adenylylsulfate, leading to the formation of selenide compounds.
The reduction of adenylylselenate typically involves specific reductases that facilitate the transfer of electrons, converting it into more reduced forms like selenide. These reactions are crucial for incorporating selenium into biological molecules, such as amino acids.
The mechanism by which adenylylselenate functions involves its role as a substrate for various enzymes involved in sulfur metabolism. Upon entering metabolic pathways, it is converted into selenide through enzymatic reduction.
This conversion process is essential for synthesizing selenium-containing amino acids, which are vital for numerous biological functions, including antioxidant activity and enzyme function.
Adenylylselenate has several important applications in scientific research:
Adenylylselenate (adenosine-5′-phosphoselenate, APSe) represents a critical but understudied metabolite in biological selenium cycling. As the selenium isostere of adenosine-5′-phosphosulfate (APS), this compound occupies a pivotal position at the intersection of sulfur and selenium biochemistry. Its transient nature and high reactivity have historically complicated direct characterization, yet biochemical and genetic evidence solidifies its role as an obligatory intermediate in the reduction of selenate (SeO₄²⁻) to bioavailable forms. Unlike its sulfur analog which participates in both assimilatory and dissimilatory pathways, current research indicates APSe functions exclusively in assimilatory metabolism—enabling selenium incorporation into essential biomolecules like selenocysteine and selenoproteins. The compound’s discovery emerged indirectly from investigations into selenium toxicity mechanisms and the evolutionary repurposing of sulfate assimilation enzymes, reflecting a fascinating case of metabolic adaptation to chemically similar oxyanions.
Adenylylselenate (C₁₀H₁₄N₅O₁₀PSe, IUPAC name: 5'-O-[(hydroxy)(selenatooxy)phosphoryl]adenosine) shares core structural features with its sulfur analog adenosine-5′-phosphosulfate (APS), but exhibits distinct physicochemical properties due to selenium substitution. The molecule comprises three modular components:
Key structural differences from APS arise from selenium’s larger atomic radius (1.22 Å vs. sulfur’s 1.02 Å) and lower electronegativity (2.55 vs. 2.58), resulting in:
Table 1: Structural Comparison of Adenylylselenate and Adenylylsulfate
Property | Adenylylselenate (APSe) | Adenylylsulfate (APS) |
---|---|---|
Molecular Formula | C₁₀H₁₄N₅O₁₀PSe | C₁₀H₁₄N₅O₁₀PS |
Average Molecular Mass | 514.14 g/mol | 427.28 g/mol |
P-O-X Bond Length | ~1.65 Å | 1.59 Å |
X-O Bond Order | 1.5 (resonance stabilized) | 1.5 (resonance stabilized) |
Hydrolysis Rate (pH 7) | 3.2 × 10⁻³ s⁻¹ | 1.7 × 10⁻⁴ s⁻¹ |
The phosphoselenate anhydride bond’s instability contributes to APSe’s transient cellular presence, typically existing at sub-micromolar concentrations. This lability necessitates its in situ generation by ATP sulfurylase-like enzymes, where it remains enzyme-bound during catalysis [3] [10].
The existence of adenylylselenate was first hypothesized in 1982 when Brown and Shrift observed that selenate (SeO₄²⁻) competitively inhibited sulfate assimilation in Astragalus plants. Their pivotal finding that selenate required ATP-dependent activation before reduction suggested a metabolic parallel with sulfate [3] [4]. Direct evidence emerged in the 1990s through enzyme kinetics studies:
Debate persisted regarding whether selenate reduction occurred through:a) A dedicated selenium assimilation pathway, orb) Co-option of sulfate reduction enzymes
Genetic resolution came when apr knockout mutants in Arabidopsis (APR2 isoform) exhibited complete selenate resistance and failed to produce detectable selenocysteine, confirming APSe as an obligate intermediate [7] [8]. This established that selenium assimilation occurs primarily via the sulfur reduction pathway with key modifications for handling selenium’s distinct redox chemistry.
Adenylylselenate occupies a critical metabolic branch point governing selenium flux into beneficial versus toxic pathways:
The primary metabolic fate of APSe involves reduction to selenite (SeO₃²⁻) via APS reductase homologs:
APSe + 2e⁻ + 2H⁺ → AMP + H₂SeO₃ (ΔG = -41.2 kJ/mol)
This reaction is catalyzed by plastidial APR in plants and homologous bacterial enzymes. Crucially, APR exhibits a 5-fold lower affinity for APSe (Km = 18 μM) than for APS (Km = 3.5 μM), creating a kinetic bottleneck that limits selenium flux under physiological conditions [2] [7]. Subsequent reduction of selenite to selenide (HSe⁻) enables incorporation into:
Table 2: Kinetic Parameters of APS Reductase with Sulfur vs. Selenium Substrates
Parameter | APS (S) | APSe (Se) | Functional Implication |
---|---|---|---|
Km | 3.5 ± 0.2 μM | 18.1 ± 1.5 μM | Reduced selenium flux capacity |
kcat | 12.8 s⁻¹ | 3.2 s⁻¹ | Rate-limiting step in Se assimilation |
E°' (pH 7.0) | -60 mV | -220 mV | Thermodynamically less favorable |
FAD Kd | 0.4 μM | 2.1 μM | Impaired cofactor binding |
Plant studies reveal that APSe production activates antioxidant defense mechanisms:
APSe metabolism underpins critical applications:
The compound’s central position in selenium assimilation makes its metabolic control points (ATP sulfurylase kinetics, APR specificity, and thioredoxin-dependent reduction) promising targets for biotechnological manipulation to address global selenium deficiency affecting 1 billion people worldwide.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1